molecular formula C21H18N2O4 B5527899 3-{5-[2-(3-phenylpropanoyl)carbonohydrazonoyl]-2-furyl}benzoic acid

3-{5-[2-(3-phenylpropanoyl)carbonohydrazonoyl]-2-furyl}benzoic acid

Cat. No. B5527899
M. Wt: 362.4 g/mol
InChI Key: WIQBZSJCAKOVIO-HYARGMPZSA-N
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Description

Synthesis Analysis

The synthesis of furan-containing compounds, such as "3-{5-[2-(3-phenylpropanoyl)carbonohydrazonoyl]-2-furyl}benzoic acid," often involves catalytic cyclopropanation reactions or condensation processes. For instance, Miki et al. (2004) describe a method where alkenes react with conjugated ene-yne-ketones in the presence of a catalytic amount of Cr(CO)5(THF) to yield furan derivatives (Miki et al., 2004). This type of synthetic approach may be applicable or adaptable for the synthesis of complex furan derivatives, including the compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given its complex structure, it might have interesting biological activity that could be explored .

properties

IUPAC Name

3-[5-[(E)-(3-phenylpropanoylhydrazinylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c24-20(12-9-15-5-2-1-3-6-15)23-22-14-18-10-11-19(27-18)16-7-4-8-17(13-16)21(25)26/h1-8,10-11,13-14H,9,12H2,(H,23,24)(H,25,26)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQBZSJCAKOVIO-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-{(E)-[2-(3-phenylpropanoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid

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